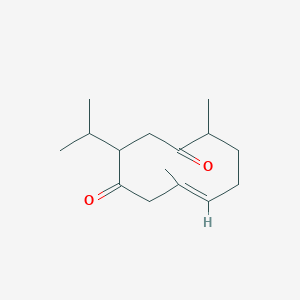

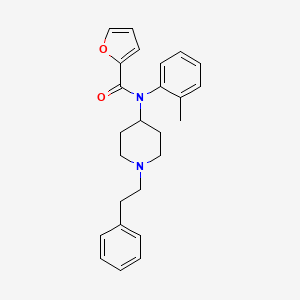

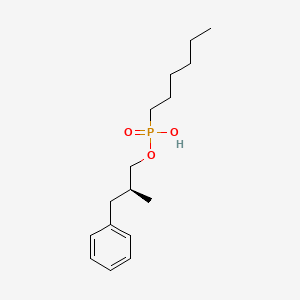

(6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclodecenone derivatives, which undergo methylation and isopropylation reactions to introduce the necessary substituents at the 6 and 10 positions. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound generally relies on the extraction from natural sources, particularly the rhizomes of Curcuma species. The extraction process involves steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate and purify curdione. This method is preferred due to the complexity and cost associated with total chemical synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the isopropyl group, where halogenation or other nucleophilic substitutions can occur.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of light or a catalyst.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In organic chemistry, (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione is used as a model compound for studying sesquiterpene synthesis and reactivity. Its unique structure makes it a valuable subject for mechanistic studies and synthetic methodology development.

Biology and Medicine: Curdione exhibits significant biological activities, making it a candidate for drug development. It has shown potential in:

Anti-inflammatory: Reducing inflammation by inhibiting key enzymes and pathways involved in the inflammatory response.

Anti-tumor: Inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models.

Anti-thrombotic: Preventing platelet aggregation and thrombosis, which is beneficial in cardiovascular diseases.

Industry: In the pharmaceutical and nutraceutical industries, curdione is used in the formulation of supplements and therapeutic agents due to its health benefits. It is also explored in the cosmetic industry for its potential skin health benefits .

Mecanismo De Acción

The biological effects of (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione are mediated through various molecular targets and pathways:

Anti-inflammatory: Inhibits cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

Anti-tumor: Induces apoptosis through the activation of caspases and the mitochondrial pathway, and inhibits cell proliferation by modulating cell cycle regulators.

Anti-thrombotic: Inhibits platelet aggregation by blocking thromboxane A2 synthesis and reducing the expression of adhesion molecules.

Comparación Con Compuestos Similares

Curcumin: Another compound from Curcuma species, known for its anti-inflammatory and anti-cancer properties.

Germacrone: A sesquiterpene with similar anti-tumor activities.

Turmerone: Exhibits anti-inflammatory and neuroprotective effects.

Uniqueness: (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione stands out due to its dual ketone functionality, which contributes to its distinct reactivity and biological activities. Unlike curcumin, which is more widely studied, curdione offers unique therapeutic potentials, particularly in anti-thrombotic applications.

Propiedades

Fórmula molecular |

C15H24O2 |

|---|---|

Peso molecular |

236.35 g/mol |

Nombre IUPAC |

(6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+ |

Clave InChI |

KDPFMRXIVDLQKX-IZZDOVSWSA-N |

SMILES isomérico |

CC1CC/C=C(/CC(=O)C(CC1=O)C(C)C)\C |

SMILES canónico |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)

![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)

![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)

![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)